molecular formula C15H16N2O3S B479457 1-Naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide CAS No. 1088702-92-4

1-Naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide

Katalognummer: B479457
CAS-Nummer: 1088702-92-4
Molekulargewicht: 304.4g/mol
InChI-Schlüssel: LKHVSOOVOWLMNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a naphthalene moiety, and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through various methods, including the cyclization of appropriate precursors.

    Introduction of the Naphthalene Moiety: This step often involves the use of naphthalene derivatives, which are reacted with the pyrrolidine ring under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the naphthalene or pyrrolidine rings.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the sulfonyl and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, amines, and alcohols can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-Naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylate: This compound shares a similar structure but has a methyl ester group instead of a carboxamide group.

    N,N-dimethyl-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide: This compound has dimethyl groups attached to the nitrogen atom.

Uniqueness

1-Naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

1088702-92-4

Molekularformel

C15H16N2O3S

Molekulargewicht

304.4g/mol

IUPAC-Name

1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C15H16N2O3S/c16-15(18)14-6-3-9-17(14)21(19,20)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9H2,(H2,16,18)

InChI-Schlüssel

LKHVSOOVOWLMNX-UHFFFAOYSA-N

SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)N

Kanonische SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)N

Löslichkeit

45.7 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.